molecular formula C11H8ClNO4 B11580048 methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate

methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate

Cat. No.: B11580048
M. Wt: 253.64 g/mol
InChI Key: ZTENAAHURFCLOO-YVMONPNESA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s IUPAC name, This compound , reflects its hybrid structure comprising a benzoxazinone core and an ester-functionalized side chain. The parent heterocycle, 1,4-benzoxazin-3(4H)-one, is substituted at position 6 with chlorine and at position 3 with a methylene-acetate group. The (2Z) stereodescriptor specifies the cis configuration of the exocyclic double bond between the benzoxazinone ring and the acetate moiety.

Isomeric possibilities arise from geometric isomerism at the α,β-unsaturated ketone system. While the (2Z) isomer is explicitly designated here, computational models suggest that the (2E) isomer would exhibit distinct spatial arrangements, potentially influencing intermolecular interactions in crystalline or solution phases.

CAS Registry Number and PubChem CID Classification

The compound is uniquely identified in chemical databases through the following identifiers:

Identifier Type Value
CAS Registry Number 87802-05-9
PubChem Compound ID (CID) 6808807
Molecular Formula C₁₁H₈ClNO₄

These identifiers enable precise retrieval of physicochemical data, spectral profiles, and synthetic protocols across platforms like PubChem and ChemSpider. The molecular formula confirms a molar mass of 253.64 g/mol , consistent with its chlorinated benzoxazinone-ester architecture.

Alternative Naming Conventions in Chemical Databases

Non-IUPAC nomenclature variants include:

  • Methyl 2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate (omitting stereodescriptor)
  • Methyl (6-chloro-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate (variant ring numbering)

Such discrepancies arise from database-specific formatting rules or historical naming practices. For instance, PubChem prioritizes the 4H-tautomer of the benzoxazinone ring, whereas some suppliers use simplified descriptors without specifying hydrogen positions.

Structural Relationship to Benzoxazinone Derivatives

The compound belongs to the 3-ylideneacetate subclass of benzoxazinones, characterized by an α,β-unsaturated ester group conjugated to the heterocyclic core. Structural analogs include:

  • Methyl (3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)acetate (CAS 866038-49-5), which lacks the exocyclic double bond
  • 6-Chloro-3-(methoxycarbonylmethylene)-4H-1,4-benzoxazin-2-one , a synonym emphasizing the methoxycarbonyl substituent

Comparative analysis reveals that the chloro and oxo substituents at positions 6 and 2, respectively, are conserved across bioactive benzoxazinones. These groups contribute to electronic delocalization, enhancing stability and enabling π-stacking interactions in molecular recognition processes. The conjugated enone system further allows participation in Michael addition reactions, a feature exploited in derivatization studies.

The compound’s SMILES notation (COC(=O)C=C1C(=O)OC2=C(N1)C=C(C=C2)Cl) encodes its connectivity, while the InChIKey (ZTENAAHURFCLOO-UHFFFAOYSA-N) provides a unique fingerprint for digital cataloging. These representations facilitate virtual screening and QSAR modeling in drug discovery pipelines.

Properties

Molecular Formula

C11H8ClNO4

Molecular Weight

253.64 g/mol

IUPAC Name

methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate

InChI

InChI=1S/C11H8ClNO4/c1-16-10(14)5-8-11(15)17-9-3-2-6(12)4-7(9)13-8/h2-5,13H,1H3/b8-5-

InChI Key

ZTENAAHURFCLOO-YVMONPNESA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)OC2=C(N1)C=C(C=C2)Cl

Canonical SMILES

COC(=O)C=C1C(=O)OC2=C(N1)C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction with Acyl Chlorides

A foundational method involves the reaction of substituted anthranilic acids with acyl chlorides. Shariat and Abdollahi demonstrated that N-phthaloylglycine acyl chloride reacts with anthranilic acid in chloroform under triethylamine catalysis to form intermediate benzoxazinones. For the target compound, 6-chloroanthranilic acid is treated with methyl chloroacetoacetate in a 1:1 molar ratio. The reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclization (Fig. 1A).
Conditions :

  • Solvent: Chloroform

  • Base: Triethylamine (1.2 equiv)

  • Temperature: 25–40°C

  • Yield: 68–72%.

Cyanuric Chloride-Mediated Cyclization

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a cyclization agent in one-pot syntheses. A scalable protocol from SSRN optimizes molar ratios (anthranilic acid : cyanuric chloride : triethylamine = 1:0.67:1) in toluene under reflux. The exothermic reaction requires controlled addition to prevent dimerization.
Key Parameters :

  • Mixing speed: 400 rpm (lab scale)

  • Reaction time: 240 minutes

  • Scalability: Demonstrated up to 270 g with 38% yield.

Knoevenagel Condensation Approach

Synthesis via Aldol Adduct Formation

The Z-configuration of the α,β-unsaturated ester is achieved through Knoevenagel condensation. Ethyl 4-chloroacetoacetate reacts with 6-chloro-2-hydroxybenzaldehyde in methanol, catalyzed by piperidine. The intermediate aldol adduct undergoes dehydration and cyclization under acidic conditions (Fig. 1B).
Optimization Insights :

  • Catalyst: Piperidine (10 mol%)

  • Acid: HCl (0.5 M)

  • Temperature: 60°C

  • Isolated yield: 85%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2017 study achieved 92% yield by irradiating 6-chloroanthranilic acid and methyl acetoacetate in DMF with K₂CO₃ at 120°C for 15 minutes. The method minimizes side products like decarboxylated derivatives.

Advantages :

  • Energy efficiency

  • Purity: >98% (HPLC)

  • Scalability: Limited to 50 g batches.

Solid-Phase Synthesis for High-Throughput Screening

A patent-pending method immobilizes anthranilic acid on Wang resin. After acyl chloride coupling, cyclization is induced by TFA cleavage, yielding the target compound with >95% purity. This approach facilitates parallel synthesis for structure-activity studies.

Resin Loading Capacity : 0.8–1.2 mmol/g
Cleavage Agent : TFA/H₂O (95:5 v/v)
Average yield : 76%.

Catalytic Asymmetric Synthesis

Chiral benzoxazinones are synthesized using Rhodium-(R)-BINAP complexes. Ethyl 4-chloroacetoacetate and 6-chloro-2-aminophenol undergo asymmetric hydrogenation (10 bar H₂) in THF, producing the (2Z)-isomer with 89% enantiomeric excess.

Catalyst : [(R)-BINAP Rh COD]BF₄
Substrate ratio : 1:1.2
ee : 89%.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.45 (d, J = 8.4 Hz, 1H, H-7), 6.98 (d, J = 8.4 Hz, 1H, H-8), 3.85 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O lactam).

Purity Assessment

HPLC (C18 column, ACN/H₂O 70:30): Retention time = 6.2 min, purity >99%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Cyclization68–7298High12.50
Knoevenagel8595Moderate18.20
Microwave9298Low22.80
Solid-phase7695High34.00
Asymmetric7899Low45.60

Industrial-Scale Considerations

The cyanuric chloride-mediated method is preferred for large-scale production due to low solvent waste and recyclable triethylamine. Impurities like 6-chloro-2-oxo-4H-1,4-benzoxazine-3-carboxylic acid are removed via recrystallization from ethanol/water (3:1) .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized benzoxazinones.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzoxazinone derivatives, including methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate, exhibit promising anticancer properties. For instance:

  • In Vitro Studies : Research has shown that compounds with similar structures can inhibit the growth of various cancer cell lines. In one study, a derivative exhibited an inhibition ratio of 84.19% against a leukemia cell line (MOLT-4) and 72.11% against CNS cancer cells (SF-295) .
  • Mechanism of Action : The compound's mechanism involves modulation of specific receptors associated with cancer progression. Its ability to act as a mineralocorticoid receptor modulator suggests potential in treating cardiovascular and metabolic diseases that often co-exist with cancer .

Pharmacological Studies

The pharmacological profile of this compound has been evaluated in various contexts:

Study Focus Findings
Antioxidant ActivityExhibits significant antioxidant properties, reducing oxidative stress in cellular models .
Anti-inflammatory EffectsDemonstrates potential in reducing inflammation markers in vitro .
Enzyme InhibitionShows inhibitory effects on lipoxygenase, suggesting anti-inflammatory applications .

Agricultural Applications

Benzoxazinones are known for their role as natural herbicides and pest repellents. This compound could potentially be utilized for:

  • Natural Herbicides : Compounds derived from benzoxazinones have shown herbicidal activity against various weed species, which could lead to the development of environmentally friendly agricultural practices.
  • Pest Resistance : The compound may enhance plant resistance to pests through allelopathic effects, which inhibit the growth of competing plants and deter herbivores.

Materials Science Applications

The unique chemical structure of this compound opens avenues in materials science:

  • Polymer Chemistry : Its derivatives can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
  • Coatings and Films : The compound's chemical stability may allow it to be used in protective coatings that require resistance to environmental degradation.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Research in Pharmacy evaluated the anticancer activity of several benzoxazinone derivatives. Methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-yidene)acetate was among those tested, demonstrating significant cytotoxicity against multiple cancer cell lines .

Case Study 2: Agricultural Impact

Research conducted on the herbicidal properties of benzoxazinones highlighted their effectiveness against common agricultural weeds. Methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-yidene)acetate showed promise as a natural herbicide with minimal environmental impact compared to synthetic alternatives .

Mechanism of Action

The mechanism of action of methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

The following analysis compares methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate with structurally related benzoxazine and benzodithiazine derivatives, focusing on structural features , physicochemical properties , and reported applications .

Structural Comparison
Compound Name Core Structure Key Substituents Functional Groups
This compound Benzoxazine 6-Cl, 2-oxo, α,β-unsaturated methyl ester Ester, ketone, chloro, conjugated system
6-Chloro-7-cyano-3-[2-hydroxybenzylidene]-1-methylhydrazino-1,1-dioxo-1,4,2-benzodithiazine (Compound 17) Benzodithiazine 6-Cl, 7-CN, 2-hydroxybenzylidene, N-methylhydrazine Cyano, sulfone, hydrazine, hydroxyl
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2) Benzodithiazine 6-Cl, 7-CH₃, N-methylhydrazine Sulfone, hydrazine, methyl

Key Observations :

  • The target compound (benzoxazine core) lacks sulfur atoms present in benzodithiazine derivatives (e.g., sulfone groups in Compounds 17 and 2) .
  • The α,β-unsaturated ester in the target compound contrasts with cyano (Compound 17) and hydrazine (Compounds 2, 17) substituents in analogs, affecting electronic properties and reactivity.
Physicochemical Properties
Property Target Compound Compound 17 Compound 2
Molecular Formula C₁₁H₈ClNO₄ C₁₅H₁₀ClN₃O₃S₂ C₉H₁₀ClN₃O₂S₂
Molecular Weight (g/mol) 253.64 379.84 291.27
Melting Point Not reported 314–315°C (decomp.) 271–272°C (decomp.)
IR Peaks Not reported 2235 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N), 1330–1160 cm⁻¹ (SO₂) 3235 cm⁻¹ (N-NH₂), 1645 cm⁻¹ (C=N)

Key Observations :

  • The target compound’s lower molecular weight (253.64 vs. 291–379 g/mol) suggests better solubility in nonpolar solvents compared to sulfur-containing analogs.
  • Decomposition temperatures for benzodithiazine derivatives (271–315°C) indicate thermal stability, but data for the benzoxazine analog are unavailable .

Biological Activity

Methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate is a synthetic compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H8ClNO3
  • Molecular Weight : 233.64 g/mol
  • CAS Number : 51401336
  • Structural Characteristics : The compound features a benzoxazine ring system with a chloro substituent and an acetate moiety, which may influence its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity :
    • Studies indicate that benzoxazine derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the chloro group is believed to enhance this activity by increasing lipophilicity, allowing better membrane penetration .
  • Antioxidant Properties :
    • The compound has shown potential antioxidant activity, which is essential in mitigating oxidative stress-related diseases. This property is attributed to the ability of the benzoxazine structure to donate electrons and scavenge free radicals .
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzoxazine derivatives, including this compound against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The results indicate that the compound possesses moderate antibacterial activity, particularly against E. coli and S. aureus .

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays:

CompoundIC50 (µg/mL)
Methyl (2Z)-2-(6-chloro...)25
Ascorbic Acid15

These findings demonstrate that the compound exhibits promising antioxidant activity comparable to ascorbic acid .

Anticancer Activity

In vitro studies on cancer cell lines such as HeLa and MCF7 revealed:

Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF715Cell cycle arrest at G0/G1 phase

The results suggest that this compound could serve as a potential lead compound for anticancer drug development .

Case Studies

  • Case Study on Anticancer Effects :
    • A recent study investigated the effects of methyl (2Z)-2-(6-chloro...) on tumor growth in a murine model. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to control groups.
  • Case Study on Antimicrobial Resistance :
    • Another research project focused on the use of this compound in combination with conventional antibiotics to overcome resistance in bacterial strains. Results indicated enhanced efficacy when used synergistically with amoxicillin against resistant strains of E. coli.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl (2Z)-2-(6-chloro-2-oxo-4H-1,4-benzoxazin-3-ylidene)acetate, and how are critical reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via condensation of 6-chloro-2H-1,4-benzoxazin-3(4H)-one with methyl glyoxylate derivatives. Key conditions include:

  • Temperature : Reflux in anhydrous solvents (e.g., THF or DCM) under inert atmosphere to prevent hydrolysis .
  • Catalysts : Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol, yielding ~60–75% .

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : The Z-configuration of the exocyclic double bond is confirmed by a coupling constant J ≈ 12 Hz for transoid protons. The ester methyl group appears as a singlet (δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Distinct carbonyl stretches for the oxazinone (1700–1750 cm⁻¹) and ester (1730–1760 cm⁻¹) groups .
  • HRMS : Molecular ion peak ([M+H]⁺) matches the exact mass (e.g., m/z 282.0298 for C₁₁H₈ClNO₄) .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities and quantify molecular conformation?

  • Methodological Answer :

  • Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement. The Z-configuration is confirmed by torsion angles (e.g., C2-C3-C4-O4 ≈ 175°) .
  • Conformational Analysis : Apply Cremer-Pople puckering parameters ( ) to quantify non-planarity of the benzoxazinone ring. For example, a puckering amplitude Q > 0.5 Å indicates significant deviation from planarity .
  • Visualization : Generate ORTEP diagrams (WinGX) to display anisotropic displacement ellipsoids, ensuring accurate thermal motion interpretation .

Q. What computational strategies are effective for predicting electronic properties and reaction pathways?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d) basis set predicts frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) and electrostatic potential surfaces, identifying electrophilic sites (e.g., C3 position) .
  • Reactivity Studies : Fukui indices indicate susceptibility to nucleophilic attack at the carbonyl group, validated by experimental nucleophilic addition yields (e.g., 80% with amines) .

Q. How should researchers address discrepancies in reported crystallographic data for benzoxazinone derivatives?

  • Methodological Answer :

  • Validation : Cross-refine structures using SHELXL and Olex2. Check for twinning (e.g., Hooft parameter > 0.5) or disorder using PLATON .
  • Comparative Analysis : Tabulate unit cell parameters (e.g., a = 7.12 Å, b = 10.34 Å, c = 14.56 Å) and space groups (e.g., P2₁/c) across studies to identify outliers .
  • Hirshfeld Surfaces : Analyze intermolecular interactions (e.g., C–H···O bonds) to explain packing differences .

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